Cas no 96750-10-6 (Phenol, 4-(2-aminopropyl)-, 1-acetate)

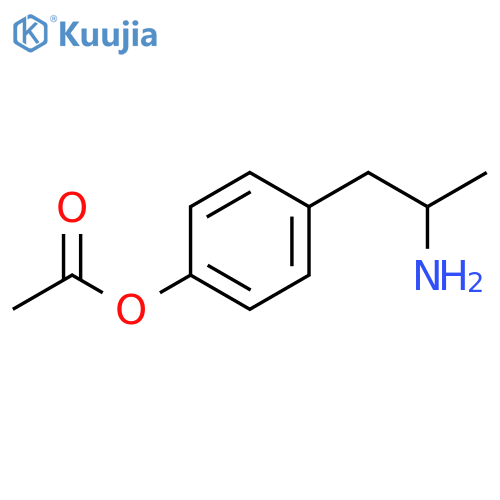

96750-10-6 structure

商品名:Phenol, 4-(2-aminopropyl)-, 1-acetate

CAS番号:96750-10-6

MF:C11H15NO2

メガワット:193.242303133011

CID:5571063

Phenol, 4-(2-aminopropyl)-, 1-acetate 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-(2-aminopropyl)-, 1-acetate

-

- インチ: 1S/C11H15NO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6,8H,7,12H2,1-2H3

- InChIKey: NDIFEODVMGQVDU-UHFFFAOYSA-N

- ほほえんだ: C1(OC(=O)C)=CC=C(CC(N)C)C=C1

じっけんとくせい

- 密度みつど: 1.070±0.06 g/cm3(Predicted)

- ふってん: 297.1±23.0 °C(Predicted)

- 酸性度係数(pKa): 9.79±0.10(Predicted)

Phenol, 4-(2-aminopropyl)-, 1-acetate 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

96750-10-6 (Phenol, 4-(2-aminopropyl)-, 1-acetate) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量